

Synthesis of Bazedoxifene from 4'-Benzyloxy-2-bromopropiophenone: An Application Note and Protocol

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Compound of Interest

Compound Name: 4'-Benzyloxy-2-bromopropiophenone

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Abstract

This document provides a detailed protocol for the synthesis of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), commencing from the key intermediate **4'-Benzyloxy-2-bromopropiophenone**. The synthetic route encompasses a three-stage process: the formation of the core indole structure via a Bischler-Möhlau reaction, followed by N-alkylation to introduce the characteristic side chain, and concluding with a debenzoylation step to yield the final active pharmaceutical ingredient. This protocol is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development, offering detailed experimental procedures, quantitative data, and visual aids to facilitate the replication of this synthetic pathway.

Introduction

Bazedoxifene is an indole-based estrogen receptor (ER) ligand with a tissue-selective activity profile. It functions as an estrogen agonist in bone, reducing bone resorption, while acting as an antagonist in uterine and breast tissues. This pharmacological profile makes it a valuable therapeutic agent for the prevention of postmenopausal osteoporosis. The synthesis of Bazedoxifene can be efficiently achieved through a convergent route, for which **4'-Benzyloxy-**

2-bromopropiophenone serves as a critical starting material for the construction of the central indole scaffold.

Overall Synthesis Pathway

The synthesis of Bazedoxifene from **4'-Benzyloxy-2-bromopropiophenone** can be summarized in the following three key stages:

- Stage 1: Synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole. This stage involves the formation of the indole core through the reaction of **4'-Benzyloxy-2-bromopropiophenone** with p-benzyloxyaniline hydrochloride in the presence of a base.
- Stage 2: Synthesis of 1-[4-(2-azepan-1-ylethoxy)benzyl]-5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole. The indole intermediate is then N-alkylated with a suitable side chain precursor to introduce the azepane moiety.
- Stage 3: Synthesis of Bazedoxifene. The final step involves the removal of the benzyl protecting groups from the advanced intermediate to yield Bazedoxifene free base, which can then be converted to its acetate salt.

Quantitative Data Summary

The following table summarizes the key quantitative data for each stage of the Bazedoxifene synthesis.

Stage	Starting Material	Key Reagents	Product	Molar Mass (g/mol)	Typical Yield (%)	Purity (HPLC)
1	4'-Benzyloxy-2-bromopropiophenone	p-Benzyloxyaniline hydrochloride, Triethylamine	5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole	419.52	86 - 90.5	>97%
2	5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole	1-(2-Chloroethyl)piperazine hydrochloride, Potassium carbonate	1-[4-(2-azepan-1-ylethoxy)benzyl]-5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole	682.89	Not explicitly stated, but generally high	>98% (typical)
3	1-[4-(2-azepan-1-ylethoxy)benzyl]-5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole	Palladium on carbon, Ammonium formate	Bazedoxifene	470.61	85 - 90	>99%

Experimental Protocols

Stage 1: Synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole

This procedure is adapted from the Bischler-Möhlau indole synthesis.

Materials:

- **4'-Benzyloxy-2-bromopropiophenone** (1.0 eq)
- p-Benzyloxyaniline hydrochloride (1.2 eq)
- Triethylamine (3.0 eq)
- n-Butanol
- Concentrated Hydrochloric Acid

Procedure:

- To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add **4'-Benzyloxy-2-bromopropiophenone** (e.g., 12.7 g, 0.04 mol), p-benzyloxyaniline hydrochloride (e.g., 11.1 g, 0.047 mol), and n-butanol (e.g., 120 ml).
- Add triethylamine (e.g., 12.2 ml) to the mixture.
- Heat the reaction mixture to reflux (approximately 118°C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion of the initial condensation, carefully add concentrated hydrochloric acid (e.g., 1.0 ml).
- Continue to heat the mixture at reflux for an additional 7 hours to facilitate the cyclization.
- Cool the reaction mixture to room temperature.
- The product will precipitate out of the solution. Collect the solid by suction filtration.
- Wash the solid with a cold solvent (e.g., ethanol or n-butanol) and dry under vacuum to yield the desired product as a white to tan solid.^[1]

Stage 2: Synthesis of 1-[4-(2-azepan-1-ylethoxy)benzyl]-5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole

Materials:

- 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole (1.0 eq)
- 1-(2-Chloroethyl)azepane hydrochloride (or similar alkylating agent) (1.1 eq)
- Potassium carbonate (or other suitable base) (2.5 eq)
- Dimethylformamide (DMF)

Procedure:

- In a dry reaction flask, dissolve 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole in anhydrous DMF.
- Add potassium carbonate to the solution and stir the suspension.
- Add 1-(2-Chloroethyl)azepane hydrochloride to the mixture.
- Heat the reaction mixture to 60-80°C and stir for several hours until the starting material is consumed (monitor by TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
- Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated indole.

Stage 3: Synthesis of Bazedoxifene and its Acetate Salt

This stage involves the deprotection of the benzyl ethers via catalytic transfer hydrogenation, followed by salt formation.

Materials:

- 1-[4-(2-azepan-1-ylethoxy)benzyl]-5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole (1.0 eq)
- 10% Palladium on carbon (Pd/C) (catalytic amount, e.g., 5-10 wt%)
- Ammonium formate (excess, e.g., 5-10 eq) or hydrogen gas
- Methanol or Ethanol/Tetrahydrofuran mixture
- Ethyl acetate
- Acetic acid

Procedure:

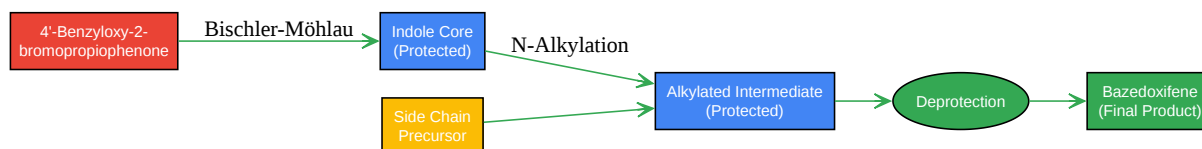
- Dissolve the protected Bazedoxifene from Stage 2 (e.g., 180 g) in a mixture of solvents such as tetrahydrofuran (e.g., 540 g) and ethanol (e.g., 360 g) in a suitable reaction vessel.
- Add ammonium formate (e.g., 45 g) and 5% palladium on carbon (e.g., 9 g).
- Heat the mixture to 65°C and maintain for 16-28 hours, monitoring the reaction by TLC or HPLC until the starting material and single debenzylated intermediate are no longer detected.^[2]
- Alternatively, dissolve the protected bazedoxifene (e.g., 3.3g) in methanol (100mL) in a hydrogenation reactor, add 5% Pd/C (0.17g), and react under 5 kg of hydrogen pressure at room temperature for 5 hours.^[3]
- After the reaction is complete, cool the mixture and filter through a pad of celite to remove the palladium catalyst. Wash the filter cake with ethyl acetate.

- To the filtrate, add acetic acid (e.g., 25.0 g) with stirring. A solid should precipitate within approximately 10 minutes.
- Stir the suspension for 20 minutes and then cool in an ice-water bath to 0-5°C for 2 hours.
- Collect the solid by vacuum filtration and wash the filter cake with cold ethyl acetate.
- Dry the solid under vacuum at 45°C for 2 hours to obtain Bazedoxifene acetate as an off-white solid.[2] A yield of 89.1% with an HPLC purity of 99.11% has been reported for this step.[2]

Visualizations

Bazedoxifene Synthesis Workflow





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